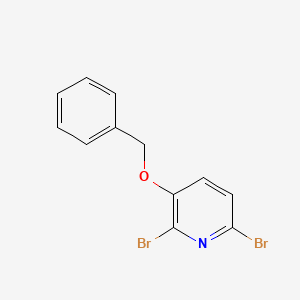

3-(Benzyloxy)-2,6-dibromopyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of heterocyclic chemistry, with their utility stemming from the ability of the halogen atoms to participate in a variety of transformative chemical reactions. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, exhibits a unique electronic profile that influences the reactivity of its substituents. The nitrogen atom's electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution compared to benzene, but it activates the ring towards nucleophilic substitution, particularly at the 2- and 4-positions.

The introduction of halogen atoms onto the pyridine scaffold further modulates its reactivity. Bromine atoms, in particular, are excellent leaving groups in nucleophilic aromatic substitution reactions and are amenable to a wide range of palladium-catalyzed cross-coupling reactions. This has made brominated pyridines indispensable precursors for the synthesis of highly functionalized pyridine derivatives. The strategic placement of two bromine atoms at the 2- and 6-positions, as seen in 3-(Benzyloxy)-2,6-dibromopyridine, offers the potential for sequential and selective functionalization, allowing for the stepwise introduction of different substituents.

The synthesis of the core 2,6-dibromopyridine (B144722) structure can be achieved through various methods, including the reaction of 2,6-dichloropyridine (B45657) with a bromide source. google.com The subsequent introduction of a benzyloxy group at the 3-position is a critical step that not only introduces a protected hydroxyl functionality but also influences the electronic properties and steric environment of the pyridine ring.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The two bromine atoms at the C2 and C6 positions are prime handles for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool in modern synthesis. researchgate.net The bromine atoms of this compound can readily participate in such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. Research on related 2,6-dibromopyridine systems has demonstrated the feasibility of selective mono- or di-arylation, depending on the reaction conditions and the stoichiometry of the reagents. This selectivity is crucial for the controlled assembly of complex molecular frameworks.

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura coupling, the bromine atoms can also participate in other important cross-coupling reactions, such as the Sonogashira coupling (for the introduction of alkynyl groups), the Buchwald-Hartwig amination (for the formation of C-N bonds), and the Heck reaction (for the formation of C-C bonds with alkenes). For instance, copper-catalyzed C-N bond-forming reactions have been successfully employed with 2,6-dibromopyridine and various amines, showcasing the potential for selective amination. researchgate.net

The benzyloxy group at the 3-position adds another layer of synthetic utility. It can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group for further functionalization. Alternatively, the benzyloxy group itself can influence the biological activity of the final molecule, as the benzyloxy pharmacophore is present in a number of biologically active compounds. nih.gov

Below is a table summarizing the key reactive sites of this compound and the types of reactions they can undergo:

| Reactive Site | Position(s) | Potential Reactions |

| Bromine Atoms | C2, C6 | Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Heck Reaction, Nucleophilic Aromatic Substitution |

| Benzyloxy Group | C3 | Deprotection (to reveal hydroxyl group), Modification of the benzyl (B1604629) moiety |

| Pyridine Nitrogen | N1 | N-oxide formation, Quaternization |

Scope and Research Focus on Pyridine Derivatives

The study of pyridine derivatives is a vast and active area of chemical research, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The ability to precisely control the substitution pattern on the pyridine ring is paramount to tuning the properties of these molecules for specific applications.

Current research in this field is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, selective, and environmentally benign methods for the synthesis and functionalization of pyridines. This includes the development of new catalysts and reaction conditions for cross-coupling reactions, as well as novel methods for the direct C-H functionalization of the pyridine ring.

Medicinal Chemistry: Pyridine-containing compounds are at the heart of numerous approved drugs and clinical candidates. Research is ongoing to design and synthesize new pyridine derivatives with improved efficacy, selectivity, and pharmacokinetic properties for a wide range of diseases. The versatility of intermediates like this compound is critical in these efforts, allowing for the rapid generation of libraries of compounds for biological screening.

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs) and other functional materials. The ability to introduce specific substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of these materials, impacting their catalytic activity, porosity, and photophysical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Br2NO |

|---|---|

Molecular Weight |

343.01 g/mol |

IUPAC Name |

2,6-dibromo-3-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9Br2NO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

DRUFQFPBPRZPTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Benzyloxy 2,6 Dibromopyridine

Precursor Synthesis and Regioselective Functionalization

The traditional approach to synthesizing 3-(Benzyloxy)-2,6-dibromopyridine hinges on the initial preparation of a dibromopyridine scaffold, which is then further functionalized.

The formation of the 2,6-dibromopyridine (B144722) backbone is a critical first step. A common method involves the halogen exchange of 2,6-dichloropyridine (B45657). In a typical procedure, 2,6-dichloropyridine is refluxed with a bromide source, such as sodium bromide in the presence of hydrobromic acid, to yield 2,6-dibromopyridine. guidechem.comgoogle.com The reaction temperature is generally maintained between 80-150°C for an extended period, often 24 hours. google.com The crude product can then be purified, for example, by using diethyl ether. guidechem.comgoogle.com Yields for this transformation have been reported in the range of 66-80%. google.com

Another approach to synthesizing dibromopyridine scaffolds involves the direct bromination of pyridine-N-oxide. Heating pyridine-N-oxide with mercuric acetate (B1210297) in acetic acid, followed by treatment with sodium chloride and then bromine, can produce a mixture that includes 2,6-dibromopyridine-N-oxide. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | Reflux, 80-150°C, 24h | 2,6-Dibromopyridine | 66.4% |

| 2,6-Dichloropyridine | Hydrogen Bromide Gas, Water | Reflux, 80-150°C | 2,6-Dibromopyridine | 73.6% |

| 2,6-Dichloropyridine | Hydrobromic Acid Aqueous Solution, Hydrogen Bromide Gas | Reflux, 80-150°C | 2,6-Dibromopyridine | 80.4% |

Table 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine google.com

Once the 2,6-dibromopyridine scaffold is in hand, the next step is the introduction of the benzyloxy group at the 3-position. This is typically achieved through an O-functionalization reaction, most commonly a Williamson ether synthesis. This involves the reaction of a 3-hydroxy-2,6-dibromopyridine precursor with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the benzyl group, forming the desired ether linkage.

The synthesis of the 3-hydroxy-2,6-dibromopyridine precursor itself can be accomplished through various means. One potential route involves the bromination of 3-hydroxypyridine (B118123). However, controlling the regioselectivity of this bromination can be challenging.

Achieving the desired 2,6-dibromo-3-hydroxy substitution pattern requires careful control over the bromination steps. Direct bromination of 3-hydroxypyridine can lead to a mixture of products. Therefore, alternative strategies are often employed.

One such strategy involves the use of Zincke imine intermediates to achieve 3-selective halogenation of pyridines. chemrxiv.org This method involves a ring-opening, halogenation, and ring-closing sequence that allows for mild and highly regioselective halogenation. chemrxiv.org While not directly applied to 3-hydroxypyridine in the provided literature, this methodology presents a potential route for the controlled introduction of a bromine atom at the 3-position.

Another approach is the use of specific brominating agents to control the reaction. Agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) have been reported for the selective bromination of pyridine (B92270) derivatives. google.com The kinetics of bromination of pyridone derivatives have also been studied, revealing that the reactivity is pH-dependent. cdnsciencepub.com

Halogen exchange reactions also play a crucial role. As mentioned earlier, the conversion of 2,6-dichloropyridine to 2,6-dibromopyridine is a prime example of this strategy. guidechem.comgoogle.com This approach can be advantageous when the corresponding chloro-substituted pyridine is more readily available or when direct bromination is not selective.

Novel Synthetic Approaches

In addition to the traditional methods, newer synthetic strategies are being developed to improve the efficiency and sustainability of pyridine functionalization.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized pyridines. rsc.org Copper-catalyzed reactions, for instance, have been used for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and amine compounds. google.com This method allows for the selective substitution of one bromine atom while retaining the other for further functionalization. google.com Palladium-catalyzed coupling reactions of 2,6-dibromopyridine with aryl halides are also known. biosynth.com These catalytic methods offer the potential for more efficient and selective syntheses of complex pyridine derivatives.

| Catalyst System | Reactants | Product | Significance |

| Copper Catalyst/Ligand | 2,6-Dibromopyridine, Amine Compound | 2-Bromo-6-substituted Pyridine | Selective mono-substitution, retaining a bromo group for further modification. google.com |

| Palladium Catalyst | 2,6-Dibromopyridine, Aryl Halide | Pyrazoles | Unsymmetrical coupling is possible. biosynth.com |

Table 2: Examples of Transition-Metal-Catalyzed Reactions of 2,6-Dibromopyridine

There is a growing interest in developing metal-free and more environmentally friendly synthetic methods. ua.es For the synthesis of halopyridines, metal-free methods for site-selective C-N bond formation in polyhalogenated pyridines have been reported. rsc.org These reactions can proceed under mild conditions and offer high selectivity. rsc.org Additionally, the use of photoremovable protecting groups in a metal-free context has been explored for the release of pyridine derivatives. nih.gov While not directly applied to the synthesis of this compound, these advancements in metal-free chemistry point towards future possibilities for more sustainable synthetic routes. nih.gov

Protecting Group Strategies in Polyfunctional Pyridine Synthesis

The synthesis of polyfunctional pyridines, such as this compound, necessitates a robust protecting group strategy to mask reactive functional groups and direct subsequent chemical transformations. The benzyl group is a commonly employed protecting group for hydroxyl functionalities due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. libretexts.org

In the context of synthesizing this compound, the synthetic pathway typically commences with the protection of the hydroxyl group of 3-hydroxypyridine. This initial step is crucial as the unprotected hydroxyl group would otherwise interfere with the subsequent bromination steps, potentially leading to a mixture of undesired products. The benzyl ether linkage is typically formed via a Williamson ether synthesis, where the sodium salt of 3-hydroxypyridine is reacted with benzyl bromide or a related benzyl halide.

Once the 3-hydroxyl group is protected as its benzyl ether, the pyridine ring can be subjected to electrophilic bromination. The electron-donating nature of the benzyloxy group directs the incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The choice of brominating agent is critical to control the regioselectivity and extent of bromination. Reagents such as N-bromosuccinimide (NBS) are often favored over elemental bromine to avoid over-bromination and to maintain milder reaction conditions. The reaction is typically carried out in a suitable organic solvent, and temperature control is essential to prevent side reactions.

The stability of the benzyl protecting group under these bromination conditions is a key advantage. It remains intact while the desired bromo-substituents are introduced onto the pyridine ring. Following the successful dibromination at the 2- and 6-positions, the benzyl group can be removed if the free hydroxyl functionality is required for subsequent transformations. This deprotection is commonly achieved through hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is generally clean and efficient, yielding the desired 3-hydroxy-2,6-dibromopyridine.

The strategic use of the benzyl protecting group thus allows for a stepwise and controlled synthesis of this compound, highlighting the importance of protecting group chemistry in the synthesis of complex, polyfunctionalized heterocyclic compounds.

Scalability and Process Optimization in the Synthesis of Benzyloxydibromopyridines

The transition from a laboratory-scale synthesis to a large-scale industrial process for benzyloxydibromopyridines, including this compound, introduces a new set of challenges that necessitate careful process optimization. Key considerations for scalability include reaction efficiency, cost of starting materials and reagents, safety, and environmental impact.

One of the primary challenges in scaling up the synthesis of halogenated pyridines is managing the exothermic nature of the bromination reaction. On a large scale, inefficient heat dissipation can lead to runaway reactions and the formation of impurities. Therefore, process optimization often involves the use of specialized reactors with efficient heat exchange systems and the careful control of reagent addition rates.

The choice of solvent is another critical factor in process optimization. While solvents like chloroform (B151607) or carbon tetrachloride may be used in laboratory settings for bromination, their toxicity and environmental concerns often preclude their use on an industrial scale. The development of greener, more sustainable solvent systems is an active area of research. For instance, electrochemical bromination methods using bromide salts in mixed aqueous-organic solvents are being explored as a more environmentally friendly alternative to traditional methods that use elemental bromine. nih.gov

The purification of the final product on a large scale also requires efficient and scalable methods. Crystallization is often the preferred method for purification as it can be more cost-effective and environmentally friendly than chromatographic techniques. Process optimization would therefore involve a detailed study of solubility profiles to identify suitable solvent systems for crystallization that provide high purity and yield.

The following table summarizes key parameters that are often considered during the process optimization and scalability assessment for the synthesis of benzyloxydibromopyridines:

| Parameter | Laboratory Scale Consideration | Large Scale Consideration |

| Reagents | High purity, often stoichiometric excess | Cost-effective, high atom economy, catalytic methods |

| Solvent | High purity, ease of removal | Low toxicity, recyclability, environmental impact |

| Temperature Control | Simple heating/cooling baths | Advanced heat exchange systems, controlled addition rates |

| Work-up & Purification | Extraction, chromatography | Crystallization, filtration, distillation |

| Safety | Standard laboratory precautions | Process safety management, hazard analysis |

| Yield & Purity | High purity is often the primary goal | High yield and acceptable purity to minimize waste |

By addressing these factors through rigorous process development and optimization, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and sustainable for larger-scale production.

Iii. Reactivity and Chemical Transformations of 3 Benzyloxy 2,6 Dibromopyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated pyridines. The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C6 positions towards attack by nucleophiles.

Selective Halogen Displacement on the Pyridine (B92270) Ring

In 3-(Benzyloxy)-2,6-dibromopyridine, the two bromine atoms offer sites for sequential or selective substitution. The regiochemical outcome of nucleophilic attack is dictated by a combination of electronic activation from the pyridine nitrogen and the steric and electronic influence of the C3-benzyloxy substituent. Generally, the halogen at the C6 position is preferentially displaced by nucleophiles. This selectivity arises because the C6 position is less sterically hindered than the C2 position, which is flanked by the bulky benzyloxy group.

Influence of Benzyloxy Group on Regioselectivity and Reactivity

The benzyloxy group at the C3 position is the primary director of regioselectivity in nucleophilic substitution reactions. Its influence is twofold:

Steric Hindrance: The benzyloxy group is sterically demanding. It physically impedes the approach of a nucleophile to the adjacent C2-bromo substituent, thereby favoring attack at the more accessible C6 position. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position strongly direct incoming nucleophiles to the 6-position. researchgate.net

Electronic Effects: As an alkoxy group, the benzyloxy substituent is electron-donating through resonance (+R effect). This effect increases the electron density at the ortho (C2 and C4) and para (C6) positions. However, the inherent electron deficiency of the pyridine ring at the α-positions (C2 and C6) is the dominant factor driving the SNAr reaction. The steric effect is therefore the more decisive factor in determining the regioselectivity between the C2 and C6 positions.

Furthermore, the choice of solvent can play a crucial role and in some cases, even reverse the regioselectivity. In reactions of similar 3-substituted dihalopyridines, non-polar solvents often favor substitution at the less sterically hindered C6 position, while solvents capable of specific interactions, such as hydrogen bonding, can alter the preference. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling Protocols for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for creating biaryl and heteroaryl structures. libretexts.org For this compound, regioselective monocoupling is achievable, typically occurring at the less sterically hindered and electronically less deactivated C6 position. rsc.org

Standard conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a solvent system like dioxane/water or DMF. rsc.orgwikipedia.org After the initial coupling at C6, a second, different boronic acid can be introduced under more forcing conditions to achieve a disubstituted product.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Position |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | C6 (preferential) |

| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | C6 (preferential) |

| Arylboronic acid (2nd coupling) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 110 | C2 |

Table 1: Representative Suzuki-Miyaura Coupling Protocols. Conditions are illustrative and based on general procedures for similar dihalopyridine substrates.

Sonogashira Coupling Pathways for Alkynyl Functionalization

The Sonogashira coupling enables the direct alkynylation of aryl halides, forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.org Similar to the Suzuki coupling, the reaction on this compound proceeds with high regioselectivity. The first alkynylation occurs preferentially at the C6 position due to reduced steric hindrance. rsc.org

By controlling the stoichiometry of the terminal alkyne, either mono- or di-alkynylated products can be synthesized. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. libretexts.org

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Position |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 25-60 | C6 (preferential) |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 70 | C6 (preferential) |

| Terminal Alkyne (2nd coupling) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | C2 |

Table 2: Representative Sonogashira Coupling Pathways. Conditions are illustrative and based on established methods for related dihaloarenes.

Ullmann-Type Reactions and Variants

The Ullmann reaction and its modern variants are copper-catalyzed cross-couplings used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org The classic Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but newer methods employ soluble copper catalysts with ligands (e.g., phenanthroline, diamines), allowing the reactions to proceed under milder conditions. rsc.org

In these reactions with this compound, an aryl halide is coupled with alcohols, amines, or thiols. The regioselectivity again favors substitution at the C6 position. These reactions are particularly useful for introducing functionalities that are difficult to install using palladium-catalyzed methods.

| Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Bond Formed |

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 100-120 | C-O |

| Aniline | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-130 | C-N |

| Thiophenol | CuI / Ethylenediamine | K₃PO₄ | Dioxane | 100-120 | C-S |

Table 3: Representative Ullmann-Type Reactions. Conditions are illustrative, reflecting modern protocols for C-heteroatom bond formation.

Heck Coupling Investigations with Pyridine Derivatives

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the alkenylation of aryl halides. organic-chemistry.orgwikipedia.org In the context of pyridine derivatives, this reaction allows for the introduction of vinyl groups, which can be further elaborated. The reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst. wikipedia.org

While specific studies detailing the Heck coupling of this compound are not prevalent in the reviewed literature, the general principles of the Heck reaction can be applied. organic-chemistry.orgwikipedia.org The reactivity of the two bromine atoms would likely be different, potentially allowing for selective mono- or di-alkenylation depending on the reaction conditions. The electron-donating nature of the benzyloxy group could influence the reactivity of the adjacent C-Br bond.

Research on related structures, such as the Heck cross-coupling of 2-amidoiodobenzene derivatives with allylbenzenes, demonstrates the utility of this reaction in synthesizing 1,3-diarylpropene derivatives with high (E) stereoselectivity. nih.gov Such studies provide a framework for potential Heck coupling reactions involving this compound.

Table 1: General Conditions for Heck Coupling Reactions This table presents generalized conditions for the Heck reaction based on literature precedents and may require optimization for the specific substrate this compound.

| Parameter | Condition | Source |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | nih.govnih.gov |

| Ligand | Phosphine-based (e.g., PPh₃, BINAP) or N-heterocyclic carbenes (NHCs) | nih.govclockss.org |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | nih.govnih.gov |

| Solvent | Dimethylformamide (DMF), Water/DMF mixture | nih.govnih.gov |

| Temperature | 80-140 °C | nih.govnih.gov |

C-H Functionalization and Arylation Studies involving Pyridine Scaffolds

Direct C-H functionalization has emerged as a highly efficient strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. For pyridine scaffolds, this approach allows for the direct introduction of aryl groups, leading to the formation of biaryl structures that are prevalent in pharmaceuticals and materials science.

While direct C-H arylation of this compound is not explicitly detailed, studies on similar pyridine systems offer valuable insights. The regioselectivity of C-H functionalization on the pyridine ring is influenced by both electronic and steric factors. The benzyloxy group at the 3-position would likely direct functionalization to specific positions on the ring.

Other Derivatization Strategies

The introduction of amino groups onto the pyridine ring can be achieved through various amination reactions. These nitrogen-containing products are of significant interest due to their presence in a wide range of biologically active molecules.

For dihalogenated pyridines like 3,5-dibromopyridine (B18299), amination can be challenging. For instance, the reaction of 3,5-dibromopyridine with N-lithiopiperidine resulted in a complex mixture of products. clockss.org However, copper-catalyzed conditions have been successfully employed for the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine from 3-bromo-5-iodopyridine. clockss.org A more general and efficient method for the synthesis of 3-amino-5-bromopyridine (B85033) derivatives involves microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine, without the need for a metal catalyst or a strong base. clockss.org

In the case of 2,6-dibromopyridine (B144722), a selective copper-catalyzed C-N bond-forming reaction with various amines has been developed to produce 6-substituted 2-bromopyridine (B144113) compounds with high selectivity. researchgate.net This protocol demonstrates the ability to selectively functionalize one of the bromine atoms.

Table 2: Amination of Brominated Pyridines

| Substrate | Amine | Catalyst/Conditions | Product | Yield | Source |

| 3,5-Dibromopyridine | Pyrrolidine | Microwave, 180 °C, 30 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55% | clockss.org |

| 3-Bromo-5-iodopyridine | Pyrrolidine | CuI/K₃PO₄, 85 °C, 60 h | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 49% | clockss.org |

| 2,6-Dibromopyridine | Benzimidazole | CuI, N,N'-dimethylethylenediamine, K₂CO₃, DMSO, 90 °C, 24 h | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 81% | researchgate.net |

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amines, and amides. The cyanation of brominated pyridines provides a direct route to cyanopyridines.

Palladium-catalyzed cyanation of aryl halides is a well-established method. nih.gov For instance, 2,6-dibromopyridine can be doubly cyanated to yield the corresponding dicyano product in good yield using a photoredox-nickel dual catalysis system. chinesechemsoc.org This reaction utilizes a benign cyanide source and proceeds under mild conditions. chinesechemsoc.org

Table 3: Cyanation of 2,6-Dibromopyridine

| Substrate | Cyanide Source | Catalyst System | Product | Yield | Source |

| 2,6-Dibromopyridine | α-aminoacetonitrile | Ir-photocatalyst/Ni(OAc)₂ | 2,6-Dicyanopyridine | 67% | chinesechemsoc.org |

The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can activate the pyridine ring for various transformations and can also be used as a directing group.

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orggoogle.com For example, 2,6-dibromopyridine can be smoothly oxidized to 2,6-dibromopyridine-N-oxide in good yield using peroxytrifluoroacetic acid. researchgate.net This N-oxide is a valuable intermediate for the synthesis of 2,4,6-trisubstituted pyridine derivatives. researchgate.net

The N-oxidation of a benzyloxy-substituted pyridine, such as 5-benzyloxy-2-[3-(4-cyanophenoxy)-3-methyl-1-butenyl]pyridine, has been reported to proceed to the corresponding N-oxide. prepchem.com This indicates that the benzyloxy group is compatible with typical N-oxidation conditions.

Table 4: N-Oxidation of Substituted Pyridines

| Substrate | Oxidizing Agent | Product | Yield | Source |

| Pyridine | 40% Peracetic acid | Pyridine-N-oxide | - | orgsyn.org |

| 2,6-Dibromopyridine | Peroxytrifluoroacetic acid | 2,6-Dibromopyridine-N-oxide | Good | researchgate.net |

| 2,6-Dichloropyridine (B45657) | m-Chloroperoxybenzoic acid | 2,6-Dichloropyridine-N-oxide | 90% | google.com |

Iv. Spectroscopic Characterization and Structural Elucidation for Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For 3-(Benzyloxy)-2,6-dibromopyridine, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced techniques, are indispensable.

Proton (¹H) NMR for Stereochemical and Regioisomeric Analysis

Proton NMR spectroscopy is instrumental in defining the placement of hydrogen atoms within the molecule, which in turn reveals the substitution pattern on the pyridine (B92270) and benzyl (B1604629) rings. The spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the benzyl group, as well as the methylene (B1212753) protons of the benzyloxy substituent.

The two protons on the pyridine ring, being in different chemical environments, would likely appear as doublets due to coupling with each other. The protons of the phenyl ring of the benzyloxy group would typically appear as a multiplet in the aromatic region of the spectrum. A key diagnostic signal is the singlet corresponding to the two methylene protons (CH₂) of the benzyloxy group.

Table 1: Representative ¹H NMR Spectral Data for Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2,6-Dibromopyridine (B144722) | 7.55 (d, 2H), 7.25 (t, 1H) | |

| 2,3-Dibromopyridine | 8.20 (dd, 1H), 7.80 (dd, 1H), 7.05 (dd, 1H) |

This table provides a general reference for the expected regions of pyridine proton signals.

Carbon (¹³C) NMR for Core Structure Confirmation

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, confirming the core structure. The carbons directly bonded to the bromine atoms (C2 and C6) would be significantly shifted downfield. The carbon bearing the benzyloxy group (C3) and the remaining pyridine carbons (C4 and C5) would also have characteristic chemical shifts. The benzylic carbon and the carbons of the phenyl ring will also be readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for Halogenated Pyridines

| Compound | Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| 2,6-Dibromopyridine | C2, C6 | ~142 |

| C3, C5 | ~128 | |

| C4 | ~139 |

This table illustrates the influence of halogen substituents on the chemical shifts of pyridine ring carbons.

Advanced NMR Techniques (e.g., NOE) for Positional Assignments

To definitively assign the signals of the pyridine protons and confirm the regiochemistry of the benzyloxy group, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) can be employed. An NOE experiment would show spatial proximity between the methylene protons of the benzyloxy group and the proton at the C4 position of the pyridine ring. This observation would provide conclusive evidence for the 3-position of the benzyloxy substituent.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is crucial for confirming the successful synthesis of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A key feature for bromine-containing compounds is the characteristic isotopic pattern, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a cluster of peaks, with the relative intensities reflecting the number of bromine atoms present.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in this compound. rsc.orgnih.gov

Table 3: Predicted Mass Spectrometry Data for Brominated Pyridine Derivatives

| Compound | Molecular Formula | Exact Mass [M] | Key Isotopic Peaks [M+2], [M+4] |

| This compound | C₁₂H₉Br₂NO | 344.90 | Present |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 234.86 | Present |

This table highlights the expected mass and isotopic patterns for relevant compounds.

Infrared (IR) Spectroscopy for Functional Group Transformations and Bond Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. rsc.orgnih.gov In the characterization of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage of the benzyloxy group, the C-Br bonds, and the aromatic C-H and C=C bonds of the pyridine and phenyl rings. rsc.orgnih.govchemicalbook.com This technique is particularly useful for monitoring the progress of a reaction, for instance, by observing the appearance of the ether stretch, confirming the introduction of the benzyloxy group.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ether | C-O-C | 1000-1300 |

| Alkyl Halide | C-Br | 500-600 |

| Aromatic | C-H | 3000-3100 |

| Aromatic | C=C | 1400-1600 |

This table provides a general guide to the expected IR absorption regions for the functional groups in the target molecule.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Conformational Studies

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

The determination of the crystal structure of this compound through X-ray diffraction would be a valuable contribution to the field of chemical crystallography. Such a study would provide unequivocal proof of its molecular structure and offer significant insights into its conformational preferences in the solid state.

Hypothetical Structural Considerations:

Based on the known structures of related compounds, such as other substituted benzyloxypyridines and dibrominated aromatic systems, several structural features would be of particular interest in a future crystallographic study:

Conformation of the Benzyloxy Group: The torsion angles involving the C(3)-O-CH₂-Ph fragment would define the orientation of the benzyl group relative to the pyridine ring. This conformation is influenced by a balance of steric effects from the adjacent bromine atom at the 2-position and potential non-covalent interactions.

Intermolecular Interactions: The presence of bromine atoms allows for the possibility of halogen bonding (Br···N or Br···O interactions), which can be a significant factor in directing the crystal packing. Additionally, π-π stacking interactions between the pyridine and phenyl rings of adjacent molecules could play a crucial role in the supramolecular assembly.

Planarity of the Pyridine Ring: The substitution pattern might induce slight deviations from the planarity of the pyridine ring.

Prospective Research and Data:

Should experimental data become available, a comprehensive analysis would be presented in a format similar to the tables below. These tables are provided as a template for the type of information that would be generated from a successful X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₉Br₂NO |

| Formula Weight | 343.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(2)-Br(1) | Value |

| C(6)-Br(2) | Value |

| C(3)-O(1) | Value |

| O(1)-C(7) | Value |

| C(3)-O(1)-C(7) | Value |

| C(2)-N(1)-C(6) | Value |

The elucidation of the crystal structure of this compound remains a target for future research. Such studies are essential for a complete understanding of its chemical and physical properties and for the rational design of new functional materials and molecules based on its scaffold.

V. Applications of 3 Benzyloxy 2,6 Dibromopyridine in Complex Molecule Synthesis

Precursor to Advanced Heterocyclic Systems and Analogs

The 2,6-dibromopyridine (B144722) framework is a cornerstone for the synthesis of more elaborate heterocyclic structures. The two bromine atoms can be selectively functionalized, allowing for the stepwise construction of complex molecules. This sequential substitution is a powerful strategy for creating unsymmetrical 2,6-disubstituted pyridine (B92270) derivatives, which are otherwise challenging to prepare. researchgate.net For instance, copper-catalyzed C-N bond-forming reactions can be performed selectively at one of the C-Br bonds, leaving the second bromine available for subsequent transformations. researchgate.net This stepwise approach opens pathways to fused ring systems and poly-heterocyclic arrays.

The general strategy often involves an initial substitution reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, at one of the bromine atoms, followed by a second, different coupling reaction at the remaining bromine. The benzyloxy group at the 3-position electronically influences the reactivity of the adjacent C-Br bonds and can be deprotected in a later step to reveal a hydroxyl group, adding another layer of synthetic utility. This approach has been used to access complex structures like benzofuro[3,2-c]pyridines, where cyclization reactions form fused heterocyclic systems. researchgate.net

Role in Ligand Design for Organometallic Catalysis

The pyridine nucleus is a privileged scaffold in coordination chemistry, and 2,6-disubstituted pyridines are frequently employed as "pincer" or tridentate ligands that form stable complexes with a variety of transition metals. The bromine atoms on 3-(benzyloxy)-2,6-dibromopyridine serve as ideal anchor points for elaborating the pyridine core into more complex ligand structures.

The creation of chiral molecules with high enantiomeric purity is a paramount objective in modern chemistry. Chiral ligands are central to this endeavor, as they transfer stereochemical information to the catalytic center. The C2-symmetric design of 2,6-disubstituted pyridines makes them excellent candidates for chiral ligand synthesis.

A prominent example of this is the family of 2,6-bis(oxazolinyl)pyridine (Pybox) ligands. Although often synthesized from pyridine-2,6-dicarboxylic acid, the underlying principle involves installing chiral units at the 2- and 6-positions. This compound is a suitable precursor for analogous ligand families, where the bromine atoms can be displaced by chiral nucleophiles or undergo coupling with chiral fragments. These ligands, when complexed with metals like scandium, ytterbium, or rhodium, have proven highly effective in catalyzing enantioselective reactions, including 1,3-dipolar cycloadditions and hydrogenations, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.govrsc.org The development of external chiral ligands for reactions like the researchgate.netresearchgate.net-Wittig rearrangement further underscores the importance of such scaffolds in asymmetric catalysis. nih.gov

Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and atom-economical catalytic process for forming C-C and C-N bonds. cardiff.ac.uk This methodology uses alcohols as alkylating agents, with water as the only byproduct. cardiff.ac.ukrsc.org The catalytic cycle involves the temporary oxidation of an alcohol to a reactive aldehyde or ketone by a metal catalyst, which then reacts with a nucleophile. The catalyst, which has been holding the "borrowed" hydrogen, then reduces the resulting intermediate to afford the final alkylated product. researchgate.netcardiff.ac.uk

The success of these reactions is highly dependent on the design of the ligand, which must stabilize the metal-hydride intermediate. researchgate.net While direct applications of this compound in this context are emerging, the 2,6-disubstituted pyridine scaffold is a key component in many catalysts developed for this chemistry, particularly those based on ruthenium and iridium. The steric and electronic properties of the ligand are critical for controlling the efficiency and selectivity of the catalytic cycle.

Ligands derived from substituted pyridines are instrumental in palladium and ruthenium catalysis. The 2,6-dibromo functionality of this compound allows for the synthesis of ligands that can be used in a variety of cross-coupling reactions. Palladium complexes featuring pyridine-based ligands are effective catalysts for Mizoroki-Heck and Suzuki-Miyaura reactions. researchgate.net The electronic properties of the pyridine ring, modulated by substituents like the benzyloxy group, can significantly impact the catalytic activity of the metal center. researchgate.net

Ruthenium complexes bearing 2,6-disubstituted pyridine ligands have also been investigated for their catalytic properties and have shown promise in various transformations. The ability to tune the ligand framework by starting from a versatile building block like this compound is crucial for optimizing catalyst performance for specific applications.

The table below illustrates the versatility of the related 2,6-dibromopyridine scaffold in copper-catalyzed C-N coupling reactions to form unsymmetrical products, a reactivity pattern directly applicable to this compound.

| Entry | Starting Material | Amine Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 1H-Indole | 1-(6-(1H-Indol-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole | 85 |

| 2 | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 1H-Pyrazole | 1-(6-(1H-Pyrazol-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole | 92 |

| 3 | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 4-Methyl-1H-imidazole | 1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole | 95 |

| 4 | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 1H-Benzo[d] researchgate.netresearchgate.netnih.govtriazole | 1-(6-(1H-Benzo[d] researchgate.netresearchgate.netnih.govtriazol-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole | 80 |

| 5 | 1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazole | 5-Methoxy-1H-indole | 1-(6-(5-Methoxy-1H-indol-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole | 65 |

Conditions: CuI (20 mol-%), Ligand (40 mol-%), K₂CO₃ (1.0 mmol) in DMSO at 110 °C.

Intermediacy in Multi-step Total Syntheses of Complex Pyridine-Containing Compounds

The synthesis of complex natural products and pharmaceuticals often relies on the use of highly functionalized building blocks that allow for controlled, sequential bond formation. This compound is structured to be an excellent intermediate in such multi-step syntheses. The differential reactivity of the two C-Br bonds, combined with the protected hydroxyl group, allows for a programmed introduction of various substituents.

This strategic functionalization is critical in the synthesis of top-selling drugs and other bioactive molecules containing six-membered heterocyclic rings. beilstein-journals.org For example, a common synthetic theme involves an initial regioselective coupling at one halogenated position, followed by a second coupling or cyclization event at the other. While specific total syntheses detailing the use of this compound are not yet widespread in the literature, its structure is ideally suited for the construction of complex pyridine-containing targets, such as those found in pharmaceutical agents and agrochemicals. beilstein-journals.orgsemanticscholar.org

Emerging Applications as a Building Block in Material Sciences and Organic Electronics

The field of organic electronics leverages tailored organic molecules to create materials with specific electronic and photophysical properties. Highly conjugated systems containing aromatic and heteroaromatic units are of particular interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Heterocyclic building blocks are fundamental to the design of these advanced materials. Polyaromatic systems containing pyridine fragments are being investigated as electron-transporting organic semiconductors. beilstein-journals.org The synthesis of these materials often involves extending conjugation through cross-coupling reactions. This compound is a prime candidate as a building block for such materials. The two bromine atoms provide handles for polymerization or the attachment of other chromophoric units via reactions like Sonogashira or Suzuki coupling. beilstein-journals.org This allows for the construction of well-defined oligomers and polymers with tunable electronic properties, making this compound a promising component for the next generation of organic electronic devices.

Vi. Theoretical and Mechanistic Studies on Reactions Involving 3 Benzyloxy 2,6 Dibromopyridine

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the electronic structure and reactivity of organic molecules. For substituted pyridines like 3-(benzyloxy)-2,6-dibromopyridine, DFT calculations can provide valuable information about their behavior in chemical reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of intermediates and the calculation of transition state energies. This information is crucial for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for brominated pyridines, DFT can be used to model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Studies on related bromopyridine systems have shown that the nature and position of substituents significantly influence the energetics of these steps. researchgate.net For this compound, DFT could be employed to determine which of the two bromine atoms is more susceptible to oxidative addition, a key factor in controlling regioselectivity.

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can model the formation of the Meisenheimer complex and the subsequent departure of the leaving group. nih.govrsc.org The activation barriers for substitution at the 2- and 6-positions can be computed to predict the preferred site of attack by a nucleophile. researchgate.net The benzyloxy group at the 3-position, with its potential for both inductive and resonance effects, would be a key factor in these calculations.

A theoretical study on the intramolecular SN2′ nucleophilic substitution of aldehydes with trisubstituted allylic bromides highlights the detailed mechanistic insights that can be gained from DFT, including the roles of catalysts and additives. rsc.org While not directly on the target molecule, this demonstrates the power of DFT in elucidating complex reaction pathways.

The reactivity of a molecule is often governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the distribution and energies of the HOMO and LUMO would be significantly influenced by the substituents. The electron-withdrawing bromine atoms are expected to lower the energy of the LUMO, making the pyridine (B92270) ring more susceptible to nucleophilic attack. The benzyloxy group at the 3-position can act as either an electron-donating or -withdrawing group depending on its conformation and the nature of the reaction, thereby modulating the energies and localizations of the FMOs. nih.gov

An analysis of the LUMO would likely show significant orbital coefficients on the carbon atoms bearing the bromine atoms, indicating these as the primary sites for nucleophilic attack. wuxiapptec.com The relative magnitudes of these coefficients could provide a qualitative prediction of the regioselectivity in SNAr reactions. Similarly, the HOMO distribution would be important for understanding electrophilic aromatic substitution reactions, although these are less common for such an electron-deficient pyridine ring.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. numberanalytics.com | Indicates the nucleophilicity of the molecule. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. numberanalytics.com | Indicates the electrophilicity of the molecule. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | A smaller gap generally implies higher reactivity. numberanalytics.com |

| Orbital Coefficients | The contribution of each atomic orbital to a particular molecular orbital. | The magnitude of the LUMO coefficients on the C2 and C6 carbons can predict the regioselectivity of nucleophilic attack. |

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies provide experimental data to complement theoretical calculations, offering a complete picture of a reaction's profile. These investigations can reveal whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing reaction conditions to favor the desired product.

For reactions involving this compound, such as lithiation followed by electrophilic quench, kinetic and thermodynamic control can lead to different products. rsc.org For example, deprotonation at low temperatures might favor the kinetically controlled product, while allowing the reaction to warm up could lead to the thermodynamically more stable product through equilibration. A study on the lithiation of 3-bromopyridine (B30812) demonstrated that solvent choice and temperature are critical for achieving clean generation of the organolithium species. princeton.edu

In the context of cross-coupling reactions, kinetic studies can help to elucidate the rate-determining step of the catalytic cycle. libretexts.org For Suzuki-Miyaura coupling, this is often the oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.org The relative rates of oxidative addition at the C2 and C6 positions of this compound would determine the initial product distribution.

Thermodynamic data, such as reaction enthalpies and free energies, can be calculated using DFT and provide predictions of product stability. nih.gov For instance, the relative thermodynamic stabilities of the possible regioisomeric products of a substitution or coupling reaction can be computed to understand the final product ratios under thermodynamic equilibrium.

| Parameter | Description | Application to this compound Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate. Lower Ea leads to a faster reaction. Can be calculated for different pathways to predict selectivity. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |

| Kinetic vs. Thermodynamic Control | A principle that distinguishes between products formed fastest (kinetic) and products that are most stable (thermodynamic). rsc.org | Important for regioselective functionalization, where different reaction conditions (e.g., temperature, time) can favor one isomer over another. |

Structure-Reactivity Relationship Studies of Substituted Pyridines

The reactivity of the pyridine ring is highly sensitive to the nature and position of its substituents. Structure-reactivity relationship studies aim to understand and quantify these effects. In this compound, the interplay between the two electron-withdrawing bromine atoms and the benzyloxy group at the 3-position dictates its chemical behavior.

The bromine atoms at the 2- and 6-positions significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic attack. This is a general trend observed in halogenated pyridines.

Studies on Suzuki-Miyaura cross-coupling reactions have shown that the efficiency of the reaction can be highly dependent on the electronic properties of the pyridine substrate. rsc.orgrsc.org For instance, electron-deficient pyridines can sometimes be challenging substrates. rsc.orgrsc.org However, alternative coupling partners to the traditional boronic acids, such as pyridine sulfinates, have been developed to overcome these limitations. rsc.orgrsc.org The reactivity of this compound in such reactions would be a balance of the activating effect of the bromo groups and the electronic influence of the benzyloxy substituent.

Predictive Modeling for Novel Transformations and Selectivity

Advances in computational chemistry and machine learning are enabling the development of predictive models for chemical reactivity and selectivity. nih.gov These models can accelerate the discovery of new reactions and the optimization of existing ones.

For a molecule like this compound, predictive models could be used to forecast the regioselectivity of various transformations. For example, machine learning models trained on large datasets of C-H functionalization reactions have shown promise in predicting the most likely site of reaction on a new heterocyclic substrate. nih.gov

Similarly, computational models can predict pKa values, which are crucial for understanding and predicting the outcome of base-mediated reactions, such as deprotonation and metalation. researchgate.net A predictive model for site-selective metalations of functionalized heterocycles has been developed based on calculated pKa values, demonstrating the power of this approach. researchgate.net Such a model could be applied to this compound to predict the most acidic proton and therefore the likely site of lithiation.

These predictive tools, while still under development, hold the potential to significantly reduce the amount of empirical screening required to discover novel and selective transformations for complex molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(benzyloxy)-2,6-dibromopyridine, and how can competing side reactions be minimized?

Answer:

- Direct bromination : Start with 3-(benzyloxy)pyridine. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C. Excess Br₂ may lead to over-bromination; monitor via TLC .

- Selectivity challenges : The benzyloxy group at the 3-position directs bromination to the 2- and 6-positions, but steric hindrance can reduce yields. Use catalytic H₂SO₄ or FeBr₃ to enhance regioselectivity .

- Side reactions : Competing debenzylation or ring-opening can occur under acidic conditions. Use inert atmospheres (N₂/Ar) and low temperatures (<40°C) to suppress decomposition .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

Answer:

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (7:3 v/v) to separate unreacted 2,6-dibromopyridine (if present) .

- Sublimation : For high-purity isolation, sublimate at 80–100°C under reduced pressure (0.1–1 mmHg) to remove volatile impurities .

- Characterization :

Q. What are the stability considerations for storing this compound?

Answer:

- Storage : Store under inert gas (Ar) at –20°C in airtight amber vials. Avoid moisture to prevent hydrolysis of the benzyloxy group .

- Decomposition signs : Discoloration (yellow to brown) indicates bromine loss or oxidation. Re-purify via flash chromatography if purity drops below 95% .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of 2,6-dibromopyridine in cross-coupling reactions?

Answer:

- Electronic effects : The electron-donating benzyloxy group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution.

- Suzuki coupling : The 2- and 6-bromo positions show divergent reactivity. Use Pd(PPh₃)₄ with arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for selective coupling at the 6-position (yields: 60–75%). The 2-position requires harsher conditions (e.g., microwave-assisted heating) due to steric hindrance .

- Competing pathways : Benzyloxy deprotection may occur under basic conditions. Add 1 eq of KI to suppress debenzylation during coupling .

Q. How can contradictory data on lithiation regioselectivity be resolved?

Answer:

- Lithiation challenges : Direct lithiation of 2,6-dibromopyridine with n-BuLi typically produces a mixture of 2-lithio-6-bromo and 6-lithio-2-bromo species.

- Reverse addition method : Add 2,6-dibromopyridine to pre-cooled (–100°C) n-BuLi in Et₂O to favor mono-lithiation at the 6-position (98% yield). This avoids dilithiation byproduct formation .

- Quenching strategy : Trap the lithiated intermediate with electrophiles (e.g., DMF for formylation or I₂ for iodination) within 10 minutes to prevent equilibration .

Q. What computational methods predict the regioselectivity of this compound in nucleophilic reactions?

Answer:

- DFT calculations : Use Gaussian-09 with B3LYP/6-31G(d) basis set to model charge distribution. The 6-position has a lower electron density (–0.12 e) than the 2-position (–0.08 e), favoring nucleophilic attack at the 6-site .

- NBO analysis : The benzyloxy group donates electron density via resonance, increasing the activation barrier for reactions at the 3-position. Validate with Hammett σ⁺ constants (σ⁺ = –0.15 for benzyloxy) .

Q. How can competing coordination modes be controlled when using this compound as a ligand?

Answer:

- Metal selection : Soft metals (e.g., Pd⁰ or Pt⁰) favor N-coordination, while hard metals (e.g., Cu²⁺) may bind via the oxygen of the benzyloxy group.

- Solvent effects : Use non-coordinating solvents (e.g., toluene) to enforce N-coordination. In DMSO, the oxygen competes, reducing ligand stability .

- Spectroscopic validation :

- IR : Look for ν(C–O) shifts from 1250 cm⁻¹ (free ligand) to 1220 cm⁻¹ (metal-bound).

- X-ray crystallography : Resolve M–N bond lengths (expected: 2.05–2.15 Å for Pd complexes) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.